4-[Bis(4-butylphenyl)amino]benzaldehyde
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Overview
Description
4-[Bis(4-butylphenyl)amino]benzaldehyde is an organic compound with the molecular formula C27H31NO It is characterized by the presence of a benzaldehyde group substituted with a bis(4-butylphenyl)amino group
Preparation Methods
The synthesis of 4-[Bis(4-butylphenyl)amino]benzaldehyde typically involves the reaction of 4-butylaniline with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-[Bis(4-butylphenyl)amino]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[Bis(4-butylphenyl)amino]benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Bis(4-butylphenyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can influence biological processes and pathways, making it a valuable tool in research.
Comparison with Similar Compounds
4-[Bis(4-butylphenyl)amino]benzaldehyde can be compared with other similar compounds, such as:
4-[Bis(4-bromophenyl)amino]benzaldehyde: Similar structure but with bromine substituents.
4-[Bis(2-pyridinylmethyl)amino]benzaldehyde: Contains pyridine rings instead of butyl groups.
4-[Bis(2-acetyloxyethyl)amino]benzaldehyde: Contains acetyloxyethyl groups instead of butyl groups.
These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and reactivity
Properties
CAS No. |
124538-01-8 |
---|---|
Molecular Formula |
C27H31NO |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-(4-butyl-N-(4-butylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C27H31NO/c1-3-5-7-22-9-15-25(16-10-22)28(27-19-13-24(21-29)14-20-27)26-17-11-23(12-18-26)8-6-4-2/h9-21H,3-8H2,1-2H3 |
InChI Key |
OICMFXKNRILTOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCC)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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